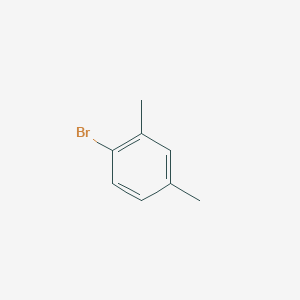

1-Bromo-2,4-dimethylbenzene

Cat. No. B107640

Key on ui cas rn:

583-70-0

M. Wt: 185.06 g/mol

InChI Key: YSFLQVNTBBUKEA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06994941B2

Procedure details

Into a 1 liter three-necked reaction vessel fitted with a cooling tube and a mechanical stirrer, 133 g (1.1 mols) of 2,4-dimethylphenylamine, 185 g (1.0 mol) of 1-bromo-2,4-dimethylbenzene, 11.2 g (0.05 mol) of palladium acetate, 32.4 g (0.2 mol) of 2-tert-butylphosphinoyl-2-methylpropane, 212 g (1.0 mol) of tripotassium phosphate and 500 mL of dimethylformamide were introduced to effect reflux for 12 hours in a nitrogen gas atmosphere and with heating in an oil bath. After the reaction was completed, the reaction mixture was left to cool to room temperature, followed by extraction with toluene/water, then washing with hydrochloric acid water, and thereafter distillation of the organic layer under reduced pressure to give the desired bis(2,4-dimethylphenyl)amine. The compound obtained was in a yield of 189 g corresponding to 84%. The compound obtained was measured with an elementary analyzer (CHN CORDER MT-5, manufactured by Yanako K.K.). In the following elementary analyses, the units of the found values and calculated values are % by weight.

Name

tripotassium phosphate

Quantity

212 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH2:9].Br[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:12]=1[CH3:18].C(P(C(C)(C)C)=O)(C)(C)C.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C)C=O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][C:3]=1[NH:9][C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][C:12]=1[CH3:18] |f:3.4.5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

133 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C=CC(=C1)C)N

|

|

Name

|

|

|

Quantity

|

185 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=C(C=C(C=C1)C)C

|

|

Name

|

|

|

Quantity

|

32.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P(=O)C(C)(C)C

|

|

Name

|

tripotassium phosphate

|

|

Quantity

|

212 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

11.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 1 liter three-necked reaction vessel fitted with a cooling tube and a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux for 12 hours in a nitrogen gas atmosphere

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with heating in an oil bath

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the reaction mixture was left

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

followed by extraction with toluene/water

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with hydrochloric acid water

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distillation of the organic layer under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=C(C=CC(=C1)C)NC1=C(C=C(C=C1)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |